2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

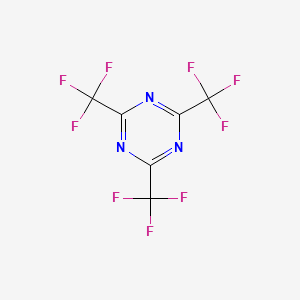

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGBKABSSSIRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190270 | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-66-1 | |

| Record name | 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tris(trifluoromethyl)-sym-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tris(trifluoromethyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIS(TRIFLUOROMETHYL)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYR9NXU32Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Fluorine and Heterocyclic Chemistry Research

The study of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine holds a significant place in both fluorine and heterocyclic chemistry. The presence of nine fluorine atoms dramatically influences the electronic properties of the triazine ring, making it a valuable substrate for investigating the effects of fluorine in heterocyclic systems. The high degree of fluorination contributes to enhanced thermal stability and can improve performance in applications like battery electrolytes in terms of cycle life and rate capability. chemodex.com

In heterocyclic chemistry, the triazine ring itself is a core structure in many biologically active molecules and functional materials. nih.gov The introduction of trifluoromethyl groups, which are known to enhance properties such as metabolic stability and binding affinity in pharmaceuticals, makes this compound a key area of study. Research into its reactivity and interactions provides fundamental insights into the behavior of highly fluorinated heterocyclic systems.

Role As a Key Fluorinated Triazine Building Block in Contemporary Organic Synthesis

Advanced Synthetic Routes to this compound

The direct synthesis of this compound, a symmetrical fluorinated heterocyclic compound, can be achieved through specific chemical transformations. lookchem.com One notable method involves the fluorination of a chlorinated precursor. The synthesis starts from 2,4,6-tris(trichloromethyl)-s-triazine, which is treated with a fluorinating agent like antimony(III) fluoride, often in the presence of antimony(III) chloride and chlorine, to yield the desired trifluoromethylated product. lookchem.com Another documented synthetic pathway is the trimerization of 2,2,2-Trifluoroethyl Trifluoroacetimidate. lookchem.com This approach builds the triazine ring from a precursor already containing the trifluoromethyl group. The high electron-withdrawing nature and chemical stability imparted by the three trifluoromethyl groups make this compound a valuable building block in materials science and agrochemicals. lookchem.com

Derivatization Strategies via Nucleophilic Substitution on Halogenated Triazine Precursors

The most versatile and widely employed strategy for synthesizing a vast library of triazine derivatives involves the nucleophilic substitution of halogenated precursors, most notably 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govresearchgate.net Cyanuric chloride is an inexpensive and commercially available starting material whose three chlorine atoms can be displaced by a wide range of nucleophiles. nih.govwikipedia.org The reactivity of the triazine ring is such that the chlorine atoms can be substituted sequentially, a feature that is fundamental to creating complex, multifunctional molecules. nih.govresearchgate.netmdpi.com

The substitution process follows a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-Cl bonds is exceptionally high, but it decreases as chlorine atoms are successively replaced by other groups. researchgate.netmdpi.comnih.gov This decreasing reactivity allows for a controlled, stepwise synthesis, enabling the introduction of different nucleophiles at each of the three positions on the triazine core. nih.gov

A key feature of using cyanuric chloride as a precursor is the ability to control the sequential substitution of its three chlorine atoms. researchgate.netresearchgate.netnih.gov This control is primarily achieved by managing the reaction temperature. nih.govresearchgate.net The first substitution can typically be carried out at low temperatures (around 0–5 °C), the second at room temperature or slightly elevated temperatures (25–60 °C), and the third often requires heating or even reflux conditions (above 80 °C). nih.govresearchgate.net

This thermodependency is due to the electronic effect of the substituents. After the first nucleophile is added, its electron-donating character deactivates the remaining C-Cl bonds towards further nucleophilic attack, thus requiring more forcing conditions for the subsequent substitutions. nih.govnih.gov This principle allows for the methodical and selective synthesis of di- and tri-substituted triazines with precise control over the final structure. nih.govresearchgate.net Computational and experimental studies have confirmed a progressive increase in the energy barrier for each subsequent substitution step. nih.gov

Table 1: Temperature Control in Sequential Nucleophilic Substitution of Cyanuric Chloride

| Substitution Step | Typical Reaction Temperature | Reactivity of Remaining Chlorine(s) |

|---|---|---|

| First Substitution | 0–5 °C | High |

| Second Substitution | 25–60 °C | Moderate |

| Third Substitution | >80 °C (Heating/Reflux) | Low |

This table provides a generalized summary. Specific temperatures can vary based on the nucleophile and solvent used. nih.govresearchgate.net

The controlled, stepwise reactivity of cyanuric chloride is the foundation for producing both symmetrically and non-symmetrically substituted triazines. nih.govnih.gov

Symmetric Triazines: Symmetrically substituted 2,4,6-trisubstituted-1,3,5-triazines are prepared by reacting cyanuric chloride with three or more equivalents of a single nucleophile under conditions that ensure all three chlorine atoms are replaced. researchgate.netresearchgate.net

Non-symmetric Triazines: The synthesis of non-symmetric derivatives, which contain two or three different substituents, showcases the true versatility of the sequential substitution method. researchgate.netmdpi.comnih.gov By carefully controlling the stoichiometry and reaction temperature at each step, different nucleophiles can be introduced one at a time. nih.gov For instance, one equivalent of a nucleophile (Nu1) is reacted at a low temperature to form a monosubstituted dichlorotriazine. This intermediate is then isolated and reacted with a second nucleophile (Nu2) at a higher temperature to yield a disubstituted monochlorotriazine. A final reaction with a third nucleophile (Nu3) under more vigorous conditions affords the fully substituted, non-symmetric triazine. nih.govresearchgate.net This approach has been used to incorporate a wide variety of O-, N-, and S-centered nucleophiles. nih.govnih.gov

Green Chemistry Approaches in Fluorinated Triazine Synthesis

In line with the growing demand for sustainable chemical manufacturing, several green chemistry approaches have been developed for the synthesis of triazine derivatives. researchgate.net These methods aim to reduce energy consumption, minimize waste, shorten reaction times, and use environmentally benign solvents. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for preparing 1,3,5-triazines. lookchem.comchim.it Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. rsc.orglookchem.com Syntheses have been successfully performed in aqueous media or under solvent-free conditions, further enhancing the green credentials of the process. lookchem.comchim.it For example, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation is an efficient, solvent-minimal route to 2,4-diamino-1,3,5-triazines. rsc.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. nih.gov Ultrasound-assisted synthesis of 1,3,5-triazine (B166579) derivatives has been shown to be highly efficient, with reactions often completing in minutes in water as a solvent. nih.govnih.gov Green chemistry metric analyses have demonstrated that sonochemical methods can be significantly more environmentally friendly than classical heating protocols. nih.gov

Table 2: Comparison of Synthetic Methodologies for Triazine Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Sonochemical Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes |

| Energy Consumption | High | Low | Low |

| Solvent Use | Often requires organic solvents | Solvent-free or aqueous media possible lookchem.comchim.it | Aqueous media is common nih.gov |

| Yield | Variable to good | Good to quantitative lookchem.com | Good to high (>75%) nih.gov |

Mechanistic Investigations of Reactivity and Transformation Pathways Involving 2,4,6 Tris Trifluoromethyl 1,3,5 Triazine

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

The IEDDA reaction is a cornerstone of the reactivity of this compound, enabling the synthesis of a variety of heterocyclic compounds. This section explores the mechanistic nuances of these reactions.

Detailed mechanistic studies, particularly the reaction of this compound with 1-tert-butyl-2-aminopyrrole, have been instrumental in identifying a cascade of intermediates. Through the use of 1H, 13C, 15N, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, five distinct intermediates have been characterized in the pathway to the final pyrrolo[2,3-d]pyrimidine product. nist.gov

The initial step involves the formation of a zwitterionic intermediate. This zwitterion is a key branching point in the reaction cascade and can undergo several transformations. It can cyclize to form a tricyclic adduct and its corresponding conjugate acid. Alternatively, a proton switch can lead to the formation of a neutral imine. nist.gov The tricyclic adduct is not the final product but undergoes a retro-Diels-Alder reaction. Interestingly, the expected elimination product, trifluoroacetonitrile (B1584977) (CF3CN), was not detected. Instead, NMR evidence points to its immediate reaction with the amino group of the 2-aminopyrrole to generate a trifluoroacetoamidinium ion. The various products of the retro-Diels-Alder reaction then rapidly interact to form the last observable intermediate before an acid-catalyzed loss of an amidine yields the aromatic pyrrolo[2,3-d]pyrimidine. nist.gov

This comprehensive study provided the first direct experimental evidence for the sequence of steps in the IEDDA cascade reaction of a 1,3,5-triazine (B166579) with an amino-containing dienophile. nist.gov

Table 1: Hypothetical Kinetic and Thermodynamic Data for IEDDA Reaction Steps

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Rate Constant (s⁻¹) |

| Zwitterion Formation | Data not available | Data not available | Data not available |

| Cyclization to Tricyclic Adduct | Data not available | Data not available | Data not available |

| Retro-Diels-Alder | Data not available | Data not available | Data not available |

| Final Aromatization | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. The data is not based on experimental or computational results as they are not available in the reviewed literature.

The formation and stability of the observed intermediates in the IEDDA reaction of this compound are significantly influenced by a combination of electronic and steric factors. nist.gov

Electronic Effects: The strong electron-withdrawing nature of the three trifluoromethyl groups on the triazine ring is the primary driver for its high reactivity in IEDDA reactions. These groups lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the triazine, facilitating the [4+2] cycloaddition with electron-rich dienophiles. The electronic stabilization of the initial zwitterionic intermediate is a crucial factor in its formation and subsequent reaction pathways. nist.gov

Steric Effects: Steric hindrance plays a critical role in directing the reaction pathway. For instance, steric crowding can inhibit the cyclization of the zwitterionic intermediate, potentially favoring alternative pathways like the proton switch to a neutral imine. The regioselectivity of the initial attack of the dienophile on the triazine ring is also governed by steric interactions between the substituents on both reacting species. nist.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Triazine Core

While the 1,3,5-triazine ring is highly electron-deficient, making it susceptible to nucleophilic attack, the presence of trifluoromethyl groups as substituents presents a significant mechanistic departure from triazines bearing more conventional leaving groups like halogens. The C-CF3 bond is exceptionally strong, and the trifluoromethyl anion (CF3-) is a very poor leaving group under typical SNAr conditions.

Consequently, there is a notable absence of published research detailing successful SNAr reactions on this compound. In contrast, the SNAr chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is well-established and proceeds in a stepwise manner, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.govfrontiersin.orgnih.gov This difference in reactivity underscores the profound impact of the substituent on the mechanistic pathway.

For a hypothetical SNAr reaction to occur on this compound, it would likely require forcing conditions or a non-traditional mechanism, such as one involving radical intermediates or metal catalysis.

Other Advanced Reactivity Studies of this compound

Beyond the well-documented IEDDA reactions, the exploration of other advanced reactivity pathways for this compound appears to be limited in the current scientific literature. Searches for other types of cycloadditions, radical-mediated transformations, or photochemical reactions involving this specific compound did not yield significant results. The inherent stability of the C-F bonds and the triazine ring likely contributes to its somewhat limited reactivity profile outside of the IEDDA manifold.

Applications in Advanced Organic Synthesis, Catalysis, and Medicinal Chemistry Utilizing 2,4,6 Tris Trifluoromethyl 1,3,5 Triazine

Development of Trifluoromethylated Heterocycles and Complex Architectures

The introduction of trifluoromethyl groups into organic molecules is a key strategy in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine serves as an efficient "trifluoroacetylation" reagent, enabling the transfer of CF3-containing units to construct a variety of fluorinated heterocycles.

The reaction of this compound with certain amino-substituted heterocycles provides a direct route to purine (B94841) systems bearing trifluoromethyl groups. For instance, its reaction with 1,2-dimethyl-IH-imidazol-5-amine leads to the formation of purines where trifluoromethyl groups are installed at the 2- and 6-positions of the pyrimidine ring moiety. This transformation highlights the utility of the triazine reagent in synthesizing purine analogues, which are of significant interest in medicinal chemistry due to their role as potential antagonists or enzyme inhibitors. The incorporation of trifluoromethyl groups can significantly alter the biological activity of these purine derivatives.

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles recognized as "purine analogues" and are core structures in numerous pharmacologically active compounds. This compound has proven to be an effective reagent for constructing these valuable scaffolds.

In one synthetic approach, the triazine is used as a precursor for the synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine. Furthermore, a convenient method for synthesizing a range of fluorinated pyrazolo[3,4-d]pyrimidine nucleosides has been developed utilizing this triazine. Starting from 5-amino-1-(2,3-O-isopropylidene-β-d-ribofuranosyl)-1H-pyrazole, reaction with this compound and other fluorine-containing dielectrophiles yields the desired nucleoside analogues. nih.gov These compounds are investigated for their potential biological activities, including acting as mimetics of transition states in enzymatic reactions, such as those involving adenosine deaminase. nih.gov

| Starting Material | Reagent | Product Scaffold | Potential Application |

| 1,2-dimethyl-IH-imidazol-5-amine | This compound | 2,6-bis(Trifluoromethyl)purine | Medicinal Chemistry |

| 5-amino-1-(2,3-O-isopropylidene-β-d-ribofuranosyl)-1H-pyrazole | This compound | Pyrazolo[3,4-d]pyrimidine nucleoside | Enzyme Inhibition |

| N/A | This compound | 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine | Organic Synthesis Building Block |

Role as a Building Block in Supramolecular Chemistry and Dendrimer Construction

The C3-symmetric core of the 1,3,5-triazine (B166579) ring makes it an ideal scaffold for the construction of star-shaped molecules, dendrimers, and other supramolecular assemblies. The vast majority of these structures are synthesized via nucleophilic aromatic substitution, typically starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov The stepwise, temperature-controlled substitution of the chlorine atoms allows for the precise construction of complex, multi-generational dendritic structures. nih.govresearchgate.net

While specific examples detailing the use of this compound in dendrimer synthesis are not prevalent in the surveyed literature, the principles established with cyanuric chloride are applicable. The trifluoromethyl groups, being poor leaving groups compared to chloride, would necessitate different synthetic strategies. However, the rigid triazine core is a foundational element in creating dendrimers with applications in advanced materials and medicine. nih.gov For instance, star-shaped dendrimers based on 2,4,6-trisubstituted 1,3,5-triazines have been synthesized and shown to form three-dimensional networks through intermolecular forces like hydrogen bonding. doi.org

Catalytic Applications and Mechanistic Aspects

The electron-deficient nature of the 1,3,5-triazine ring allows its derivatives to participate in various catalytic cycles, particularly in photoredox catalysis.

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been synthesized and identified as innovative and highly effective photocatalysts. nist.govacs.org These molecules have been successfully employed for the selective aerobic oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions. nist.govacs.org

The catalytic process involves irradiating the reaction mixture, containing the benzylamine and a small amount of the triazine-based dendrimer catalyst, with light (e.g., 365 nm) at room temperature. acs.org Research has shown that dendrimers with a higher content of 1,3,5-triazine skeletons can exhibit enhanced light-emission properties and superior catalytic performance. acs.org In optimized systems, a quantitative yield of the desired imine can be achieved in as little as three hours with a catalyst loading of just 2.0 mol %. acs.org The catalyst also demonstrates reusability, a key feature for sustainable chemical processes. acs.org This work highlights the potential of designing sophisticated aromatic molecules based on the 1,3,5-triazine core for applications in photocatalysis. acs.org

| Catalyst Type | Reaction | Conditions | Key Finding |

| Aromatic Dendrimer with 2,4,6-triphenyl-1,3,5-triazine core | Oxidative coupling of benzylamines | 365 nm light, room temp., air | Efficient and selective formation of N-benzylidene benzylamines with a reusable catalyst. acs.org |

While the 1,3,5-triazine core is a key component in the design of novel photocatalysts, specific examples of this compound itself acting as a catalyst in other types of organic transformations are not extensively documented in the reviewed literature. Its primary role remains that of a powerful building block and reagent for introducing trifluoromethylated moieties into organic structures. Further research may uncover direct catalytic applications of this highly fluorinated triazine.

Medicinal Chemistry and Biological Activity Studies of 1,3,5-Triazine Derivatives

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. consensus.appnih.gov The symmetrical, six-membered aromatic ring contains three nitrogen atoms and allows for substitution at the 2, 4, and 6 positions, enabling the creation of diverse molecular libraries. consensus.app This structural feature has been exploited to develop compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.gov The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity. The incorporation of trifluoromethyl groups onto the 1,3,5-triazine core, as seen in this compound, offers a unique platform for developing novel therapeutic agents.

Design and Synthesis of Biologically Relevant Scaffolds

The synthesis of biologically active molecules based on the 1,3,5-triazine core often begins with the versatile and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comresearchgate.net The three chlorine atoms on the triazine ring exhibit different reactivity levels depending on the reaction temperature, which allows for the sequential and controlled substitution with various nucleophiles (e.g., amines, alcohols, thiols). frontiersin.org This stepwise approach is fundamental to creating a vast range of both symmetric and non-symmetric trisubstituted triazine derivatives. mdpi.com

While cyanuric chloride is a common precursor for many triazine derivatives, highly functionalized reagents like this compound serve as advanced building blocks for constructing more complex heterocyclic systems. The powerful electron-withdrawing nature of the three trifluoromethyl groups makes the carbon atoms of the triazine ring highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to synthesize fused ring systems with significant biological potential.

A notable example is the use of this compound in the preparation of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, it is used as a key reactant in the synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine. fishersci.ca This reaction demonstrates the utility of the trifluoromethylated triazine core not just as a final scaffold, but as an intermediate that facilitates the construction of other important pharmacophores. Pyrazolo[3,4-d]pyrimidines are a well-known class of compounds investigated for their activity as kinase inhibitors in cancer therapy.

Table 1: Synthesis of Biologically Relevant Scaffolds

| Starting Material | Reagent | Product Scaffold | Potential Biological Target Class |

|---|---|---|---|

| 2,4,6-Trichloro-1,3,5-triazine | Amines, Alcohols, Thiols | Substituted 1,3,5-Triazines | Kinases, Viral Proteases, GPCRs |

Ligand-Receptor Interaction Studies via Molecular Docking

Molecular docking is a computational technique widely used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). japsonline.com For 1,3,5-triazine derivatives, docking studies provide critical insights into the specific interactions that govern their biological activity, guiding the rational design of more potent and selective inhibitors. benthamscience.com These studies have been instrumental in elucidating how triazine-based compounds interact with the active sites of various enzymes and receptors, particularly protein kinases, which are common targets in oncology. nih.gov

In the context of trifluoromethylated triazines, docking studies can reveal the precise role of the -CF3 groups in receptor binding. The fluorine atoms of the trifluoromethyl group can participate in favorable interactions such as hydrogen bonds or halogen bonds with specific amino acid residues in the receptor's binding pocket. asianpubs.org For example, docking studies on fluoroalkyl-substituted 1,3,5-triazines targeting the D1 protein of photosystem II (a model for herbicide activity) indicated that the fluorine atoms can form hydrogen bonds with the side chain of a histidine residue (His215), which is crucial for high inhibitory activity. asianpubs.org

Similar principles apply in medicinal chemistry, where triazine derivatives have been docked into the active sites of therapeutic targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Phosphatidylinositol 3-kinase (PI3K). nih.gov The interactions typically involve hydrogen bonding between the nitrogen atoms of the triazine core and backbone or side-chain residues, while the substituents at the 2, 4, and 6 positions explore hydrophobic pockets. The trifluoromethyl groups are particularly effective at occupying hydrophobic pockets and can modulate the electronic properties of the entire molecule to enhance binding.

Table 2: Representative Molecular Docking Interactions for 1,3,5-Triazine Derivatives

| Compound Class | Target Protein | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| Amino-substituted triazines | Dihydrofolate Reductase (DHFR) | Asp27, Leu22 | Hydrogen Bonding, Hydrophobic |

| Fluoroalkyl-substituted triazines | Photosystem II D1 Protein | His215 | Hydrogen Bonding (via Fluorine) |

| Morpholino-triazines | PI3Kγ | Val882, Lys833 | Hydrogen Bonding, Hydrophobic |

Structure-Activity Relationship Investigations in Trifluoromethylated Triazines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.gov For 1,3,5-triazine derivatives, SAR investigations focus on how modifying the substituents at the 2, 4, and 6 positions affects potency, selectivity, and pharmacokinetic properties. nih.gov

The introduction of trifluoromethyl groups has a profound impact on the SAR of 1,3,5-triazine scaffolds. The key effects of trifluoromethylation include:

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance the molecule's ability to cross cell membranes and reach its intracellular target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.

Modulation of Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly decrease the basicity of nearby nitrogen atoms in the triazine ring or in amino substituents. This can alter the ionization state of the molecule at physiological pH and influence its binding interactions with the target protein.

SAR studies on various classes of bioactive compounds have consistently shown that the strategic placement of -CF3 groups can lead to a dramatic increase in biological activity. For instance, in a series of anticancer 1,3,5-triazine derivatives targeting EGFR, the nature and position of substituents are critical. nih.gov While direct SAR data for this compound itself as a final drug candidate is limited, the principles derived from other trifluoromethylated heterocycles are applicable. The symmetrical substitution with three -CF3 groups creates a highly electron-deficient and metabolically stable core, making it an excellent starting point for further derivatization to explore SAR. For example, replacing one or two of the -CF3 groups with different pharmacophoric fragments would allow for a systematic investigation of how these potent electron-withdrawing groups contribute to activity compared to other substituents.

Table 3: Illustrative Structure-Activity Relationships in Bioactive Triazines

| General Structure | R1 | R2 | R3 | Target (Example) | Relative Activity Trend |

|---|---|---|---|---|---|

| Substituted Triazine | -NH-Aryl | -NH-Aryl | -Cl | EGFR Kinase | Potency is highly dependent on the substitution pattern of the aryl rings. |

| Substituted Triazine | -Morpholine | -Morpholine | -CF3 (Hypothetical) | PI3K Kinase | The -CF3 group would be expected to increase metabolic stability and cell permeability compared to a -Cl or -H substituent. |

| Substituted Triazine | -NH-Aryl-CF3 | -Cl | -Cl | Generic Kinase | A para-CF3 on the aryl ring often enhances activity by occupying a specific hydrophobic pocket. |

Computational Chemistry Approaches in Elucidating 2,4,6 Tris Trifluoromethyl 1,3,5 Triazine Behavior

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

There is a significant lack of published research detailing quantum chemical calculations, such as Density Functional Theory (DFT) studies, specifically for 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine. Consequently, data on its molecular orbital energies, electron density distribution, and reactivity indices (like Fukui functions or electrostatic potential maps) are not available. Such calculations would be invaluable for understanding its electrophilic nature and predicting its behavior in chemical reactions.

Molecular Dynamics Simulations and Conformational Analysis

No specific studies utilizing molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound have been found. The molecule itself has limited conformational flexibility due to the planar triazine ring and the rotational freedom of the trifluoromethyl groups. MD simulations could, however, provide insights into its behavior in different solvent environments or its interactions with other molecules, but this research has not been published.

Prediction of Spectroscopic Parameters and Their Validation

While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of this compound. Theoretical predictions are crucial for interpreting experimental spectra and can provide a deeper understanding of the molecule's structure and bonding. The validation of such theoretical data against experimental findings is a standard practice in computational chemistry but cannot be performed without initial predictive studies.

Theoretical Studies of Reaction Mechanisms and Energy Barriers

Detailed theoretical investigations into the reaction mechanisms involving this compound, including the calculation of transition states and energy barriers for reactions such as nucleophilic substitution, are not present in the available literature. Such studies would be critical for understanding its reactivity and for the rational design of new synthetic routes involving this compound.

Advancements in Material Science Applications of 2,4,6 Tris Trifluoromethyl 1,3,5 Triazine

Electrolyte Additives in Next-Generation Energy Storage Systems

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine has been identified as a promising electrolyte additive for secondary batteries, particularly in power storage systems like lithium-ion batteries. chemodex.com Its role is primarily to enhance the safety and performance of these energy storage devices. chemodex.com

Impact on Cycle Life and Rate Capability through Advanced Fluorination Strategies

The performance of a battery is often measured by its cycle life (how many charge-discharge cycles it can endure) and its rate capability (how quickly it can be charged and discharged). The high degree of fluorination in this compound is believed to be beneficial for these performance metrics. chemodex.com It is suggested that, similar to other fluorinated additives, this compound can help deliver better performance in terms of both cycle life and rate capability. chemodex.com

Flame Retardant Technologies Based on Triazine Derivatives

The inherent chemical structure of the triazine ring makes it a suitable backbone for flame retardant materials. chemodex.com this compound is utilized as a flame retardant additive that can simultaneously improve the safety and performance of Li-ion batteries. chemodex.com The broader class of triazine derivatives has been extensively explored for imparting flame retardancy to various polymers, such as polypropylene. mdpi.com For instance, other halogenated triazine derivatives like 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine have been identified as effective flame retardants in electronic waste and consumer products. occupationalcancer.ca

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

In the field of optoelectronics, the triazine core is a valuable building block for creating advanced materials. While this compound itself serves as a key heterocyclic fluoride-rich intermediate for the synthesis of various dyes and probes, its derivatives are prominent in the development of Organic Light-Emitting Diodes (OLEDs). chemodex.com Specifically, the triazine moiety functions as an effective electron-acceptor unit in molecules designed for Thermally Activated Delayed Fluorescence (TADF). mdpi.comresearchgate.net Researchers have synthesized various triazine-based TADF emitters, such as those incorporating acridine or phenoxazine donors, which have shown high quantum efficiencies in OLED devices. mdpi.com

Polymer Science Applications and Crosslinking Properties

Triazine compounds are well-established in polymer science for their role as crosslinkers. chemodex.com Crosslinking is a process that forms chemical bonds between polymer chains, enhancing the material's mechanical strength, thermal stability, and chemical resistance. The triazine ring provides multiple reactive sites, making it an effective core for crosslinking agents. A related compound, 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (also known as triallyl isocyanurate), is a widely used monomer and crosslinking agent in the synthesis of various polymers, composites, and adhesives, illustrating the utility of the triazine structure in this domain.

Advanced Spectroscopic Characterization Methodologies for 2,4,6 Tris Trifluoromethyl 1,3,5 Triazine and Its Reaction Products

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy stands as a powerful, non-destructive tool for the structural characterization of 2,4,6-tris(trifluoromethyl)-1,3,5-triazine and its derivatives in solution. The presence of various NMR-active nuclei, such as ¹³C, ¹⁵N, and ¹⁹F, provides a wealth of information about the molecular framework and its electronic environment.

Due to the molecule's high symmetry, direct observation of certain NMR parameters can be challenging. However, the introduction of isotopic labeling, such as ¹³C and ¹⁵N, can reduce this symmetry and allow for the determination of chemical shifts and spin-spin coupling constants. Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in assigning the ¹³C, ¹⁵N, and ¹⁹F NMR spectra of related fluorinated triazines, and similar approaches can be applied to this compound.

A commercial supplier reports the ¹⁹F NMR spectrum for this compound, which serves as a fundamental reference for its identification and purity assessment. acs.org The chemical shift of the trifluoromethyl groups is a key diagnostic feature.

Table 1: Representative NMR Data for Triazine Compounds

| Nucleus | Compound Class | Typical Chemical Shift Range (ppm) | Notes |

| ¹⁹F | Trifluoromethyl-s-triazines | -60 to -75 | Dependent on substitution and solvent. |

| ¹³C | Triazine Ring | 160 - 175 | Sensitive to substituent effects. |

| ¹⁵N | Triazine Ring | -100 to -50 | Can be broad due to quadrupolar relaxation of ¹⁴N. |

This table is illustrative and based on general knowledge of related compounds. Specific values for this compound may vary.

Elucidation of Reaction Intermediates via In Situ NMR Techniques

The high reactivity of this compound, particularly towards nucleophiles, often leads to the formation of transient intermediates that are difficult to isolate. In situ NMR spectroscopy is an indispensable technique for monitoring these reactions in real-time, directly within the NMR tube. This approach allows for the detection and structural characterization of fleeting intermediates, providing critical insights into reaction mechanisms.

Dynamic NMR Studies of Rotational Barriers and Conformational Dynamics

The trifluoromethyl groups attached to the triazine ring are not static and can exhibit restricted rotation around the C-C bond. Dynamic NMR (DNMR) spectroscopy is a powerful method to investigate such conformational dynamics and to determine the energy barriers associated with these rotational processes.

By recording NMR spectra at various temperatures, changes in the lineshape of the ¹⁹F NMR signals can be observed. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers may be resolved. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single, time-averaged peak. Analysis of the coalescence temperature and the chemical shift difference between the exchanging sites allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.

While specific DNMR studies on this compound are not extensively documented, research on other substituted triazines has shown that the rotational barriers around the exocyclic bonds are significant and can be quantified using DNMR techniques. These studies provide a framework for investigating the conformational dynamics of the trifluoromethyl groups in the target molecule.

High-Resolution Mass Spectrometry Techniques in Mechanistic Research

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound and its reaction products. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook, showing a molecular ion peak corresponding to its exact mass. acs.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₆F₉N₃ | NIST |

| Molecular Weight | 285.0699 g/mol | NIST |

| Ionization Mode | Electron Ionization (EI) | NIST |

In mechanistic research, HRMS, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is instrumental in identifying reaction intermediates and elucidating reaction pathways. acs.orgnih.gov ESI-MS can be used to detect charged intermediates directly from the reaction mixture, providing a "snapshot" of the species present in solution. capes.gov.br Tandem mass spectrometry (MS/MS) experiments can then be performed on these detected ions to induce fragmentation, yielding structural information about the intermediates.

While detailed fragmentation studies for this compound are not widely published, analysis of its EI mass spectrum reveals characteristic losses of CF₃ groups and fragments arising from the cleavage of the triazine ring. A systematic study of the fragmentation patterns of this and related perfluoroalkylated triazines under various ionization conditions would be highly valuable for structural confirmation and for tracing the fate of the molecule in complex reaction mixtures. nih.govmdpi.comresearchgate.net

Advanced Infrared and Raman Spectroscopic Analysis for Structural Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information about the molecular structure and bonding within this compound. These methods are complementary and probe the vibrational modes of the molecule.

The IR and Raman spectra are expected to be characterized by strong absorptions and scattering signals corresponding to the vibrations of the triazine ring and the C-F bonds of the trifluoromethyl groups. The symmetric and asymmetric stretching and bending vibrations of the CF₃ groups will give rise to intense bands in the IR spectrum. The triazine ring vibrations, including ring stretching and deformation modes, will also be prominent features.

Table 3: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C-F Stretching | 1100 - 1400 | Typically strong in IR. |

| Triazine Ring Stretching | 1400 - 1600 | Can be observed in both IR and Raman. |

| CF₃ Bending | 500 - 800 | Multiple bands expected. |

| Triazine Ring Deformation | 600 - 1000 | May be weak to medium in intensity. |

This table is based on general group frequencies and computational studies of similar molecules. Actual experimental values may differ.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. Key factors include:

- Catalysts/Base Selection : Bases like NaOH, K₂CO₃, or DIPEA are effective for deprotonation and facilitating substitution reactions. For example, KOH or NaOH under homogeneous conditions is industrially viable .

- Solvent Systems : THF, acetone, or acetonitrile are preferred for their ability to dissolve both polar and non-polar intermediates. A mixture of acetone and water may enhance reaction rates .

- Atmosphere Control : Reactions under inert atmospheres (e.g., argon) minimize side reactions from moisture or oxygen .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹⁹F NMR to confirm trifluoromethyl groups (δ ~ -60 to -70 ppm) and ¹³C NMR for triazine ring carbons (δ ~ 160-170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (calc. for C₆F₉N₃: 279.03 g/mol) .

- Elemental Analysis : Verify C, N, and F content within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

- Storage : Store in airtight containers under ambient conditions. Avoid exposure to moisture or strong oxidizers .

Advanced Research Questions

Q. How do reaction kinetics and competing pathways influence the synthesis of this compound?

- Methodological Answer :

- Mechanistic Studies : Use stopped-flow kinetics or DFT calculations to analyze nucleophilic substitution steps. For example, Shastin et al. demonstrated that reactions with azides proceed via a two-step mechanism: initial attack at the triazine ring followed by trinitromethyl group elimination .

- Competing Pathways : Monitor byproducts (e.g., hydrolyzed intermediates) via LC-MS. Adjust solvent polarity or temperature to suppress undesired pathways .

Q. Can this compound form coordination complexes with transition metals, and what applications arise from these interactions?

- Methodological Answer :

- Complexation Studies : Titrate the compound with metal salts (e.g., Fe³⁺, Cu²⁺) in acetonitrile. Use UV-Vis spectroscopy to detect ligand-to-metal charge transfer (LMCT) bands .

- Applications : Potential use in catalysis (e.g., Lewis acid-assisted reactions) or as a fluorinated ligand in MOFs for gas storage .

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of CF₃ groups .

- Solvatochromism Analysis : Compare computed vs. experimental UV-Vis spectra in solvents of varying polarity to evaluate charge-transfer transitions .

Q. How can researchers resolve contradictions in reported synthetic yields or side products?

- Methodological Answer :

- Reproducibility Checks : Replicate protocols from literature (e.g., Shastin’s azide reaction vs. base-catalyzed methods ).

- Advanced Analytics : Use GC-MS or X-ray crystallography to identify trace impurities or polymorphs. For example, polymorphism in related triazines (e.g., TMT) arises from packing variations .

Q. What role does this compound play in developing fluorescence-based sensors?

- Methodological Answer :

- Sensor Design : Incorporate into conjugated polymers (CPs) via Suzuki coupling. Test fluorescence quenching in the presence of analytes (e.g., nitroaromatics) .

- Performance Metrics : Measure detection limits (e.g., ppm-level sensitivity for explosives) and selectivity via competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.